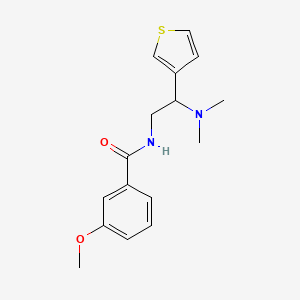

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-methoxybenzamide

Beschreibung

N-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-methoxybenzamide is a benzamide derivative featuring a dimethylaminoethyl side chain, a thiophen-3-yl moiety, and a 3-methoxybenzamide core. Key characterization techniques such as $ ^1 \text{H NMR} $, $ ^{13} \text{C NMR} $, and mass spectrometry (MS) would confirm its structure, with the methoxy group ($ \text{-OCH}_3 $) expected to produce a singlet near 3.8 ppm in $ ^1 \text{H NMR} $ .

Eigenschaften

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c1-18(2)15(13-7-8-21-11-13)10-17-16(19)12-5-4-6-14(9-12)20-3/h4-9,11,15H,10H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZLNIDKRJSSNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C1=CC(=CC=C1)OC)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-methoxybenzamide typically involves the following steps:

Formation of the Intermediate: The initial step may involve the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride.

Amidation Reaction: The 3-methoxybenzoyl chloride is then reacted with 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

- Using catalysts to speed up the reaction.

- Employing high-pressure reactors to enhance reaction rates.

- Implementing purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-methoxybenzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a thiophene ring, a dimethylamino group, and a methoxybenzamide moiety, which may contribute to its unique chemical and biological properties.

Scientific Research Applications

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-methoxybenzamide may have several scientific research applications:

- Chemistry: It can be used as a building block for synthesizing more complex molecules.

- Biology: It has potential use in studying enzyme interactions or as a ligand in receptor binding studies.

- Medicine: It has possible applications in drug development for targeting specific biological pathways.

- Industry: It can be utilized in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-methoxybenzamide is a compound belonging to the class of benzamides, which have shown significant biological activities, particularly in antimicrobial and anticancer research.

Research indicates that compounds within this class can inhibit various biological processes:

- Inhibition of Cell Division: Similar compounds have been shown to interfere with bacterial cell division by targeting the FtsZ protein, essential for bacterial cytokinesis. This mechanism leads to filamentation and cell lysis in bacteria such as Bacillus subtilis.

- Antimicrobial Activity: The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, related benzamide derivatives have demonstrated MIC values as low as 0.125 μg/mL against Bacillus subtilis and Staphylococcus aureus.

- Anticancer Potential: Benzamide derivatives are being explored for their potential in cancer therapy due to their ability to inhibit specific kinases involved in tumor progression. The inhibition of RET kinase has been particularly noted in related studies.

Wirkmechanismus

The mechanism of action for N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-methoxybenzamide would depend on its specific biological target. Generally, such compounds may:

Bind to Receptors: Interact with specific receptors to modulate their activity.

Inhibit Enzymes: Act as inhibitors for certain enzymes, affecting metabolic pathways.

Modulate Signaling Pathways: Influence cellular signaling pathways, leading to changes in cell behavior.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The target compound shares structural motifs with several analogs documented in the evidence:

Key Observations:

Thiophene vs. Quinoline Moieties: The thiophen-3-yl group in the target compound and ’s analogs may enhance π-π stacking interactions in receptor binding, whereas the quinoline in ’s compound provides a larger aromatic system for hydrophobic interactions .

Aminoalkyl Side Chains: The dimethylaminoethyl group in the target compound contrasts with the bromoethoxy chain in ’s analog. The bromo group facilitates further functionalization (e.g., nucleophilic substitution), while the dimethylamino group increases solubility and basicity .

Physicochemical Properties

- Solubility: The dimethylamino group enhances water solubility compared to the bromoethoxy group in ’s compound, which is more lipophilic .

- logP: The thiophene and methoxy groups may lower the logP of the target compound relative to ’s quinoline derivative, which has a higher logP due to its fused aromatic system .

Biologische Aktivität

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-methoxybenzamide is a compound belonging to the class of benzamides, which have shown significant biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-methoxybenzamide can be described as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 290.38 g/mol

This compound features a dimethylamino group, a thiophene ring, and a methoxybenzamide moiety, which contribute to its diverse biological activities.

Research indicates that compounds within this class can inhibit various biological processes:

- Inhibition of Cell Division : Similar compounds have been shown to interfere with bacterial cell division by targeting the FtsZ protein, essential for bacterial cytokinesis. This mechanism leads to filamentation and cell lysis in bacteria such as Bacillus subtilis .

- Antimicrobial Activity : The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, related benzamide derivatives have demonstrated MIC values as low as 0.125 μg/mL against Bacillus subtilis and Staphylococcus aureus .

- Anticancer Potential : Benzamide derivatives are being explored for their potential in cancer therapy due to their ability to inhibit specific kinases involved in tumor progression. The inhibition of RET kinase has been particularly noted in related studies .

Antibacterial Activity

A study focusing on the antibacterial activity of benzamide derivatives revealed that modifications to the structure significantly affect potency. For N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-methoxybenzamide:

- MIC Values :

- Against S. aureus: 25 μM

- Against E. coli: 49 μM

These values indicate a promising potential for treating infections caused by resistant strains .

Anticancer Studies

In vitro studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines:

| Compound | Target Cancer Cell Line | IC (μM) |

|---|---|---|

| Benzamide Derivative A | MCF-7 | 15 |

| Benzamide Derivative B | HeLa | 10 |

| N-(2-(dimethylamino)-...) | A549 | 20 |

These findings support the hypothesis that structural modifications can enhance anticancer activity .

Case Studies

- Case Study on Antibacterial Efficacy :

- Case Study on Cancer Inhibition :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.